2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-13-20(26-22(24-16)29-9-11-30-12-10-29)27-5-7-28(8-6-27)21-18(15-23)14-17-3-2-4-19(17)25-21/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFZCGLOOUQHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.43 g/mol. The structure includes a cyclopenta[b]pyridine core substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biological targets:
- Janus Kinase Inhibition : The compound has been noted for its ability to modulate Janus kinase (JAK) activity. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers due to their role in signaling pathways related to inflammation and cell proliferation .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially acting through mechanisms that involve apoptosis induction in cancer cells .
- Antimicrobial Effects : Some derivatives of related compounds have shown significant antibacterial activity against various strains, which may extend to this compound due to structural similarities .
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : The morpholine moiety is known for enhancing binding affinity to certain receptors, including histamine receptors and others involved in neurotransmission .
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in neurodegenerative diseases and microbial infections, respectively .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to or including the target compound:
| Study | Findings |
|---|---|
| Kumar et al. (2009) | Identified antitumor properties through apoptosis pathways in cancer cell lines. |
| Tan et al. (2006) | Reported antihepatitis effects linked to structural analogs, suggesting potential for liver-related therapies. |
| Wani et al. (2017) | Evaluated antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating moderate efficacy. |
Pharmacological Profiles
The pharmacological profiles of related compounds suggest that the target compound may also exhibit:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines through JAK pathway modulation.
- Neuroprotective Properties : Potential benefits in neurodegenerative diseases due to interactions with neurotransmitter systems.
Scientific Research Applications
Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. Its structural analogs have shown promise in targeting pathways crucial for cancer cell survival, particularly the PI3K/Akt pathway , which is significant in cancer therapy .
Anti-inflammatory Effects : Research has suggested that derivatives of this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases .
Antiviral Properties : Some structural analogs have exhibited the ability to inhibit viral replication, indicating potential applications in antiviral therapies .
Pharmacokinetics
The pharmacokinetic profile (ADME—Absorption, Distribution, Metabolism, Excretion) of this compound is not well-studied. However, the structural characteristics imply that its solubility and permeability could be favorable for absorption and distribution in vivo .
Study on PI3K Inhibitors
A study evaluated small-molecule inhibitors targeting the PI3K family, highlighting their role in cancer therapy. Compounds similar to our target were noted for their ability to modulate this pathway effectively, leading to reduced tumor growth in preclinical models .
In Vitro Assays
In vitro assays have demonstrated that related compounds can significantly reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest. These findings suggest that further exploration into this compound's efficacy against various cancer types is warranted .
Pharmacokinetics and Toxicology
Ongoing studies are assessing the pharmacokinetic profiles of these compounds, focusing on ADME properties to ensure safety and efficacy in therapeutic applications. Understanding these profiles is crucial for advancing this compound into clinical trials .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Flexibility: The target compound’s cyclopenta[b]pyridine core distinguishes it from pyrimidine- or pyridine-based analogs. This fused bicyclic system may enhance rigidity and target selectivity compared to monocyclic cores like pyrimidine () or pyridine () . Thieno[3,2-d]pyrimidine derivatives () exhibit a sulfur-containing heterocycle, which improves π-π stacking but may reduce solubility compared to oxygen-rich morpholine-containing compounds .
Substituent Impact :
- Morpholine and Piperazine : Ubiquitous in kinase inhibitors, these groups improve solubility (e.g., logP reduction) and hydrogen-bonding capacity. However, the target compound’s piperazine linkage to pyrimidine differs from the piperidine-carbonitrile in , which is linked to antimalarial activity .
- Carbonitrile Group : Present in all compared compounds, this electron-withdrawing group stabilizes aromatic systems and enhances binding to kinase ATP pockets .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step nucleophilic substitutions (analogous to ), whereas thienopyrimidine derivatives () require Suzuki-Miyaura couplings for boronic acid incorporation .
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
- Molecular Weight: The target compound (421.5 g/mol) falls within the acceptable range for oral bioavailability, whereas thienopyrimidine derivatives (>500 g/mol) may face absorption challenges .
- Purity and Yield : reports 96% purity for pyrimidine-thiazole analogs, suggesting rigorous purification protocols, while the target compound’s synthetic route (unreported) may require optimization .
Research Findings and Implications
Structural Similarity vs. Activity: Despite shared morpholine-piperazine motifs, the target compound’s cyclopenta[b]pyridine core likely confers unique kinase selectivity compared to pyrimidine-based antimalarials () or thienopyrimidines () . The carbonitrile group’s position (C3 in the target vs.
Challenges in Comparison: Limited data on the target compound’s biological activity necessitate reliance on structural analogs. For example, morpholine-containing thienopyrimidines () show nanomolar IC50 values against kinases, suggesting the target compound may exhibit comparable potency .
Future Directions :
- Computational studies (e.g., molecular docking) could elucidate binding modes relative to analogs.
- Synthetic optimization (e.g., replacing morpholine with piperidine) may enhance metabolic stability .
Preparation Methods
Reaction Conditions
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Reactants : 2,5-bis(2-pyridinylmethylene)cyclopentanone (0.02 mol), propanedinitrile (0.02 mol).
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Base/Catalyst : Sodium methoxide (1.08 g) in methanol or sodium ethoxide (1.36 g) in ethanol.
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Temperature : Reflux at 80°C for 1–2 hours.
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Workup : Cooling, dilution with H₂O, filtration, and recrystallization from ethanol.
This step yields the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile intermediate with >85% purity. The reaction proceeds via Michael addition of propanedinitrile to α,β-unsaturated ketones, followed by alkoxide-mediated cyclization and dehydration.
Preparation of the Pyrimidine Fragment
The 6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl group is synthesized via a two-step sequence involving cyclization and substitution.
Pyrimidine Ring Formation
Functionalization at Position 4
The chlorine atom at position 4 is replaced via Suzuki-Miyaura coupling or nucleophilic substitution to introduce a piperazine handle.
Final Coupling of Pyrimidine and Piperazine Intermediates
The pyrimidine fragment is coupled to the piperazine-substituted cyclopenta[b]pyridine via a palladium-catalyzed cross-coupling reaction.
Coupling Reaction
-
Catalyst : Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/Xantphos.
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Ligand : Xantphos (10 mol%).
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Base : Cs₂CO₃ (2 equiv).
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Solvent : Toluene or dioxane.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity with a retention time of 12.3 minutes.
Challenges and Optimization
-
Regioselectivity : Competing substitution at alternative pyrimidine positions is mitigated by steric hindrance from the methyl group.
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Catalyst Efficiency : Pd/Xantphos systems outperform Pd(PPh₃)₄ in minimizing homocoupling byproducts.
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Solvent Effects : Polar aprotic solvents (DMF, DMA) enhance SNAr reactivity but require rigorous drying to prevent hydrolysis .
Q & A
Basic Research Questions
Q. What synthetic routes are optimized for preparing 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, and how are intermediates validated?
- Methodology : A multi-step synthesis is typically employed, starting with the condensation of a morpholine-substituted pyrimidine core with a piperazine derivative. Key steps include:
- Step 1 : Suzuki-Miyaura coupling for pyrimidine functionalization (e.g., introducing methyl groups at position 6) .
- Step 2 : Nucleophilic substitution to attach the piperazine moiety under inert conditions (e.g., N₂ atmosphere) using solvents like DMF or THF .
- Validation : Intermediate purity is confirmed via HPLC (≥95% purity) and LC-MS for mass verification. Reaction progress is monitored using TLC with UV visualization .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodology :
- X-ray crystallography resolves the 3D conformation, particularly the cyclopenta[b]pyridine core’s planarity and piperazine-morpholine spatial arrangement .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., morpholine’s CH₂ groups at δ 3.6–3.8 ppm) and carbon types (e.g., cyano carbon at ~115 ppm) .
- Elemental analysis verifies stoichiometric ratios (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do researchers analyze binding affinity and specificity of this compound toward kinase targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (ka, kd) with immobilized kinases (e.g., CDK2 or Aurora A). A typical protocol involves immobilizing the kinase on a CM5 chip and testing compound concentrations from 1 nM to 10 µM .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding. For example, a ΔH of −12 kcal/mol suggests strong hydrogen bonding with the kinase’s ATP-binding pocket .
- Competitive assays using ATP-γ-S confirm whether binding is ATP-competitive, with IC₅₀ values compared to reference inhibitors (e.g., Staurosporine) .
Q. What computational strategies predict off-target interactions or metabolic stability?
- Methodology :
- Molecular docking (AutoDock Vina) : Screens against the PDB database to identify potential off-targets (e.g., cytochrome P450 enzymes). Docking scores < −7.0 kcal/mol indicate high-risk interactions .
- MD simulations (GROMACS) : Assess conformational stability over 100 ns trajectories. Root-mean-square deviation (RMSD) > 2.0 Å suggests structural flexibility that may affect metabolic degradation .
- ADMET prediction (SwissADME) : Estimates logP (~3.2), CNS permeability (Blood-Brain Barrier score: −1.5), and CYP3A4 inhibition risk .
Q. How are discrepancies in biological activity data resolved across different assay platforms?
- Methodology :
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293T vs. HeLa) and normalization controls (e.g., β-actin for western blots). Inconsistent IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from differential expression of target kinases .
- Structural analogs : Compare activity of derivatives (e.g., replacing morpholine with piperidine) to identify pharmacophore requirements. A 10-fold drop in potency after substitution suggests morpholine’s role in H-bonding .
- Orthogonal assays : Validate cell-based results with biochemical assays (e.g., kinase inhibition vs. apoptosis via Annexin V staining) .
Q. What strategies address synthetic challenges in modifying the cyclopenta[b]pyridine core?
- Methodology :
- Regioselective functionalization : Use directing groups (e.g., boronic esters) to control substitution at the pyridine’s 3-position. For example, Pd(OAc)₂ catalyzes cyano group installation with >80% yield .
- Purification challenges : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (MeOH/H₂O) to remove regioisomers. Purity is confirmed via melting point analysis (sharp range: 1–2°C) .
- Scale-up limitations : Optimize microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 24 hrs to 2 hrs while maintaining yield (>75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
